Superior Hydrolytic Stability of Si-O Bond vs. Si-S Bond in 2-(Trimethylsilyl)ethanethiol
Ethanethiol, 2-[(trimethylsilyl)oxy]- contains a trimethylsilyl ether (Si-O) bond, which is inherently more stable toward hydrolysis than the Si-S bond found in 2-(trimethylsilyl)ethanethiol (CAS 18143-30-1). A 2026 Nature Communications study on silyl sulfides reports that conventional silyl sulfides (Si-S) are 'weak and hydrolytically labile,' while the Si-O bond in silyl ethers exhibits significantly enhanced stability [1]. This difference is critical for synthetic sequences requiring aqueous workup or exposure to protic solvents.
| Evidence Dimension | Hydrolytic stability |
|---|---|
| Target Compound Data | Si-O bond; stable under mild aqueous conditions |
| Comparator Or Baseline | 2-(Trimethylsilyl)ethanethiol (Si-S bond); hydrolytically labile |
| Quantified Difference | Qualitative difference; Si-O bond > Si-S bond stability |
| Conditions | Ambient moisture / protic solvents |
Why This Matters
The Si-O bond ensures reliable protection of the oxygen functionality during multi-step syntheses, reducing side reactions and improving overall yield.
- [1] Nature Communications. (2026). Disulfide modification and thiol protection via tris(trimethylsilyl)silane-mediated hydrosilylation of disulfides. Nature Communications. View Source
